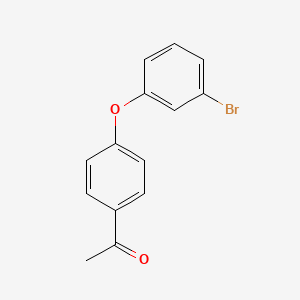

4'-(3-Bromophenoxy)acetophenone

Descripción

BenchChem offers high-quality 4'-(3-Bromophenoxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(3-Bromophenoxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(3-bromophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCSOLJLDJFINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373730 | |

| Record name | 4'-(3-Bromophenoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-46-8 | |

| Record name | 4'-(3-Bromophenoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4'-(3-Bromophenoxy)acetophenone

Introduction

4'-(3-Bromophenoxy)acetophenone is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. The diaryl ether motif is a common structural feature in a variety of biologically active molecules and functional materials. The presence of the bromo- and acetyl- functionalities on the distinct phenyl rings of 4'-(3-bromophenoxy)acetophenone makes it a versatile intermediate for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery and the development of novel polymers and other advanced materials.[1]

This technical guide provides a comprehensive overview of the synthetic routes to 4'-(3-Bromophenoxy)acetophenone, with a primary focus on the Ullmann condensation. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies.

Primary Synthetic Strategy: The Ullmann Condensation

The most common and effective method for the synthesis of diaryl ethers, including 4'-(3-bromophenoxy)acetophenone, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Reaction Scheme:

Caption: General scheme for the Ullmann condensation to synthesize 4'-(3-bromophenoxy)acetophenone.

Mechanistic Insights

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. The use of a ligand, such as a diamine or phenanthroline, can accelerate the reaction by stabilizing the copper intermediates.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of 4'-(3-bromophenoxy)acetophenone based on established Ullmann condensation methodologies.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Hydroxyacetophenone | 99-93-4 | 136.15 | 1.36 g | 10 mmol |

| 1,3-Dibromobenzene | 108-36-1 | 235.90 | 2.83 g | 12 mmol |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 95 mg | 0.5 mmol |

| 1,10-Phenanthroline | 66-71-7 | 180.21 | 180 mg | 1.0 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20 mmol |

| Toluene | 108-88-3 | 92.14 | 50 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Procedure

-

Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxyacetophenone (1.36 g, 10 mmol), 1,3-dibromobenzene (2.83 g, 12 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of toluene to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4'-(3-bromophenoxy)acetophenone as a solid.

-

Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to the synthesis of 4'-(3-bromophenoxy)acetophenone is through a nucleophilic aromatic substitution (SNAr) reaction. This method typically requires an electron-deficient aryl halide and a nucleophile. In this case, one could envision the reaction of 4-fluoroacetophenone with 3-bromophenol in the presence of a strong base. The electron-withdrawing acetyl group on the 4-fluoroacetophenone activates the ring towards nucleophilic attack.

Reaction Scheme:

Caption: General scheme for the SNAr synthesis of 4'-(3-bromophenoxy)acetophenone.

Synthesis of Key Precursors

The successful synthesis of 4'-(3-bromophenoxy)acetophenone relies on the availability of high-quality starting materials. The following are established methods for the preparation of key precursors.

Synthesis of 3-Bromoacetophenone

3-Bromoacetophenone can be synthesized via the Friedel-Crafts acylation of bromobenzene or the bromination of acetophenone. A common laboratory preparation involves the bromination of acetophenone in the presence of a Lewis acid catalyst.[2]

Synthesis of 4-Hydroxyacetophenone

4-Hydroxyacetophenone is a commercially available compound. However, it can also be synthesized in the laboratory via the Fries rearrangement of phenyl acetate.[1]

Characterization and Data Analysis

The structural confirmation of the synthesized 4'-(3-bromophenoxy)acetophenone is crucial. The following are the expected spectroscopic data based on the analysis of similar compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 6.8-8.0 ppm. A singlet for the methyl protons of the acetyl group around 2.5 ppm. The splitting patterns of the aromatic protons will be indicative of the substitution pattern. |

| ¹³C NMR | A signal for the carbonyl carbon around 197 ppm. Aromatic carbon signals in the range of 115-160 ppm. A signal for the methyl carbon around 26 ppm. |

| Mass Spec | The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₁BrO₂ = 291.14 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion

This technical guide has outlined the primary synthetic routes to 4'-(3-bromophenoxy)acetophenone, with a detailed focus on the Ullmann condensation. The provided experimental protocol offers a practical approach for the laboratory synthesis of this valuable intermediate. The discussion of the alternative SNAr route and the synthesis of key precursors provides a comprehensive overview for researchers in the field. Adherence to the described procedures and careful characterization of the final product will ensure the successful synthesis of 4'-(3-bromophenoxy)acetophenone for its application in drug discovery and materials science.

References

-

Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Retrieved from [Link]

-

Acetophenone, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

-

Acetophenone, p-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

-

Bioorganic & medicinal chemistry letters. VIVO. Retrieved from [Link]

-

Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]

-

The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. ResearchGate. Retrieved from [Link]

-

Synthesis of alpha-bromo-4-hydroxyacetophenone. PrepChem.com. Retrieved from [Link]

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. Retrieved from [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. UMass Amherst. Retrieved from [Link]

-

Process for producing 4-hydroxyacetophenone. Patent 0167286. Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Bali, A., & Kishore, D. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European journal of medicinal chemistry, 49, 397–405. [Link]

-

Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4'-(3-Bromophenoxy)acetophenone

Abstract

Introduction: The Significance of the Diaryl Ether Moiety

Diaryl ethers are a privileged structural motif found in a wide array of biologically active natural products and synthetic molecules. Their conformational flexibility and ability to engage in various intermolecular interactions make them a cornerstone in the design of compounds targeting diverse biological pathways. The introduction of a bromine atom and an acetophenone group, as in the case of 4'-(3-Bromophenoxy)acetophenone, offers multiple avenues for further chemical modification, rendering it a valuable intermediate for library synthesis and lead optimization in drug discovery programs. The acetophenone moiety can participate in a variety of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, while the bromo-substituent is amenable to cross-coupling reactions, providing access to a vast chemical space.

Physicochemical Properties and Structural Elucidation

Based on the structures of related compounds, such as 4'-bromoacetophenone and 3-bromophenol, we can predict the key physicochemical properties of 4'-(3-Bromophenoxy)acetophenone.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Estimated 80-90 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); insoluble in water. |

Structural Elucidation:

The definitive identification of 4'-(3-Bromophenoxy)acetophenone would rely on a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, as well as a characteristic singlet for the methyl protons of the acetophenone group. The coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms, with the carbonyl carbon of the ketone appearing downfield (around 197 ppm). The carbon atoms attached to the bromine and oxygen atoms will also have characteristic chemical shifts.

-

FT-IR: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone (around 1680 cm⁻¹), as well as C-O-C stretching vibrations for the diaryl ether linkage (around 1240 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Synthesis of 4'-(3-Bromophenoxy)acetophenone via Ullmann Condensation

The most direct and reliable method for synthesizing 4'-(3-Bromophenoxy)acetophenone is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[1][2] In this case, the reaction involves the coupling of 4-fluoroacetophenone with 3-bromophenol. The use of a fluoride as the leaving group on the acetophenone is advantageous as it often leads to cleaner reactions and higher yields in nucleophilic aromatic substitution reactions.

Reaction Mechanism

The Ullmann condensation mechanism, while extensively studied, is still a subject of some debate. However, a generally accepted pathway involves the following key steps:[2][3][4][5]

-

Formation of a Copper(I) Phenoxide: The base deprotonates the phenol to form a phenoxide, which then reacts with a copper(I) salt to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.

Caption: Generalized mechanism of the Ullmann condensation.

Detailed Experimental Protocol

Materials:

-

4-Fluoroacetophenone

-

3-Bromophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), 4-fluoroacetophenone (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromophenol.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water (2 x) and then with brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4'-(3-Bromophenoxy)acetophenone.

Reactivity and Synthetic Applications

4'-(3-Bromophenoxy)acetophenone is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for the synthesis of more complex molecules.

Reactions at the Ketone

-

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in subsequent reactions, such as esterification or etherification.

-

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, providing a means to extend the carbon skeleton.

-

Grignard and Organolithium Additions: The carbonyl group is susceptible to nucleophilic attack by Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols.

Reactions at the Bromine

The bromine atom on the phenoxy ring is a key handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl or substituted aryl products.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.[6][7][8] This is a widely used method for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: Coupling with a terminal alkyne under palladium/copper catalysis provides access to aryl alkynes, which are versatile intermediates in organic synthesis.

-

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base results in the formation of a new carbon-carbon bond at the vinylic position.

Caption: Synthetic utility of 4'-(3-Bromophenoxy)acetophenone.

Potential Applications in Drug Discovery

The structural features of 4'-(3-Bromophenoxy)acetophenone make it an attractive scaffold for the development of novel therapeutic agents. The diaryl ether core is present in numerous approved drugs and clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases. By leveraging the reactivity of the ketone and the bromine substituent, a diverse library of compounds can be synthesized and screened for biological activity. For instance, the introduction of various amine functionalities via the Buchwald-Hartwig amination could lead to the discovery of novel kinase inhibitors, as the aniline moiety is a common feature in many such compounds.

Conclusion

4'-(3-Bromophenoxy)acetophenone represents a valuable and versatile building block in modern organic synthesis. While its direct characterization data is not widely published, its synthesis via the Ullmann condensation is straightforward and reliable. The presence of two distinct reactive sites—the ketone and the aryl bromide—provides a rich platform for the generation of diverse molecular architectures with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, predicted properties, and synthetic utility, offering a solid foundation for researchers to incorporate this promising intermediate into their research endeavors.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ullmann condensation - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 17, 2026, from [Link]

-

Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 17, 2026, from [Link]

-

Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ullmann reaction | PPTX [slideshare.net]

- 4. byjus.com [byjus.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

A Spectroscopic Guide to 4'-(3-Bromophenoxy)acetophenone: Elucidating Molecular Structure

For Immediate Release

[City, State] – January 17, 2026 – This in-depth technical guide provides a comprehensive analysis of the spectral data for 4'-(3-Bromophenoxy)acetophenone, a valuable building block in synthetic organic chemistry and drug discovery. Authored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, offering a non-destructive window into the atomic and molecular framework. For a compound like 4'-(3-Bromophenoxy)acetophenone, with its distinct functional groups and aromatic systems, a multi-faceted spectroscopic approach is crucial for confirming its identity and purity. This guide will explore the synergistic information provided by ¹H NMR, ¹³C NMR, IR, and MS to construct a detailed molecular portrait.

The structure of 4'-(3-Bromophenoxy)acetophenone is presented below:

Figure 1. Molecular Structure of 4'-(3-Bromophenoxy)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms in a molecule.

The ¹H NMR spectrum of 4'-(3-Bromophenoxy)acetophenone is expected to show distinct signals for the methyl protons and the aromatic protons on the two phenyl rings.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~7.0-8.0 | Multiplet | 8H | Aromatic Protons |

-

Methyl Protons: A singlet integrating to three protons is anticipated for the acetyl group's methyl protons, typically appearing downfield around 2.6 ppm due to the deshielding effect of the adjacent carbonyl group.[1]

-

Aromatic Protons: The eight aromatic protons will present as a series of multiplets in the region of approximately 6.9 to 8.0 ppm.[1] The protons on the acetophenone ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, while the protons on the bromophenoxy ring will exhibit more complex splitting patterns due to their meta and ortho relationships.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of 4'-(3-Bromophenoxy)acetophenone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~26-27 | -C OCH₃ |

| ~118-135 | Aromatic C -H |

| ~123 | Ar-C -Br |

| ~131 | Ar-C -CO |

| ~156-158 | Ar-C -O |

| ~162 | Ar-C -O |

| ~197 | C =O |

-

Carbonyl Carbon: The carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing around 197 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the range of approximately 118-162 ppm. The carbons directly attached to the oxygen and bromine atoms will have distinct chemical shifts due to their electronegativity.

-

Methyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, expected around 26-27 ppm.

-

Sample Preparation: Prepare the sample as described for ¹H NMR, though a slightly higher concentration may be beneficial.

-

Instrumentation: Use a 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz proton frequency).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1050 | Medium | Aryl-O-C Symmetric Stretch |

| ~1100-1000 | Medium | C-Br Stretch |

The IR spectrum will be dominated by a strong absorption band around 1685 cm⁻¹ corresponding to the C=O stretching vibration of the aryl ketone. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1480 cm⁻¹ region. The presence of the ether linkage will be confirmed by strong C-O stretching bands.

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The molecular ion peak (M⁺) for 4'-(3-Bromophenoxy)acetophenone (C₁₄H₁₁BrO₂) is expected at m/z 290 and 292 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Figure 2. Predicted Mass Spectrometry Fragmentation of 4'-(3-Bromophenoxy)acetophenone.

Key fragment ions are expected from the cleavage of the bonds adjacent to the carbonyl group and the ether linkage.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 4'-(3-Bromophenoxy)acetophenone. The predicted spectral data presented in this guide, based on the analysis of its constituent functional groups and related structures, offer a reliable reference for researchers. These spectroscopic fingerprints are indispensable for verifying the synthesis, assessing the purity, and guiding the further application of this important chemical entity in scientific research and development.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

-

PubChem. p-Bromoacetophenone. [Link]

-

PubChem. 3'-Bromoacetophenone. [Link]

-

NIST. Acetophenone. [Link]

-

PubChem. Phenoxyacetic acid. [Link]

Sources

An In-depth Technical Guide to 4'-(3-Bromophenoxy)acetophenone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(3-Bromophenoxy)acetophenone is a diaryl ether derivative of acetophenone. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by substituted diaryl ethers and acetophenones. This technical guide provides a comprehensive overview of 4'-(3-Bromophenoxy)acetophenone, including its molecular characteristics, a plausible synthetic route, predicted physicochemical and spectroscopic data, and a discussion of its potential applications in research and drug development.

Molecular Identity and Properties

4'-(3-Bromophenoxy)acetophenone is characterized by an acetophenone core linked via an ether bond at the 4'-position to a 3-bromophenyl group.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight of 4'-(3-Bromophenoxy)acetophenone have been determined as follows:

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Physical State | Solid |

| Melting Point | 120-140 °C |

| Boiling Point | > 350 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); Insoluble in water. |

Synthesis of 4'-(3-Bromophenoxy)acetophenone

The most established method for the synthesis of diaryl ethers is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of 4'-(3-Bromophenoxy)acetophenone, this would involve the reaction of 4'-hydroxyacetophenone with 1-bromo-3-iodobenzene or 1,3-dibromobenzene. A more common and often higher-yielding approach is the coupling of an aryl halide with a phenoxide.

Proposed Synthetic Protocol: Ullmann Condensation

This protocol outlines a plausible method for the synthesis of 4'-(3-Bromophenoxy)acetophenone.

Reaction Scheme:

A plausible synthetic route to 4'-(3-Bromophenoxy)acetophenone.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4'-hydroxyacetophenone (1 equivalent), 1-bromo-3-iodobenzene (1.1 equivalents), and a copper(I) iodide catalyst (0.1 equivalents).

-

Solvent and Base Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dioxane, followed by the addition of a base, typically potassium carbonate (2 equivalents).

-

Reaction Execution: The reaction mixture is heated to a temperature range of 120-160 °C and stirred under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4'-(3-Bromophenoxy)acetophenone.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 4'-(3-Bromophenoxy)acetophenone would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its constituent moieties and related compounds.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.00 | d | 2H | Ar-H (ortho to acetyl) |

| ~7.40 | t | 1H | Ar-H (para to bromo) |

| ~7.30 | m | 2H | Ar-H (ortho to bromo and para to ether) |

| ~7.10 | d | 2H | Ar-H (ortho to ether on acetophenone ring) |

| ~7.00 | d | 1H | Ar-H (ortho to ether on bromophenyl ring) |

| ~2.60 | s | 3H | -C(O)CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~197.0 | C=O |

| ~161.0 | Ar-C (C-O on acetophenone ring) |

| ~157.0 | Ar-C (C-O on bromophenyl ring) |

| ~132.0 | Ar-CH |

| ~131.0 | Ar-CH |

| ~130.0 | Ar-C (C-acetyl) |

| ~124.0 | Ar-CH |

| ~123.0 | Ar-C (C-Br) |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~116.0 | Ar-CH |

| ~26.5 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1680 | C=O stretch (aryl ketone) |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1250 | Aryl-O-Aryl stretch (asymmetric) |

| ~1050 | Aryl-O-Aryl stretch (symmetric) |

| ~830 | C-H out-of-plane bend (para-disubstituted ring) |

| ~780 | C-H out-of-plane bend (meta-disubstituted ring) |

| ~550 | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 290 and an M+2 peak at m/z 292 of similar intensity, which is characteristic of a monobrominated compound. Key fragmentation patterns would likely involve the cleavage of the ether bond and the loss of the acetyl group.

Potential Applications in Drug Discovery and Development

While specific studies on 4'-(3-Bromophenoxy)acetophenone are not prominent, the broader class of phenoxyacetophenone derivatives has been explored for various therapeutic applications.

-

Antimicrobial Agents: The diaryl ether motif is present in a number of natural and synthetic compounds with antimicrobial properties.

-

Enzyme Inhibitors: Substituted acetophenones can act as scaffolds for the design of enzyme inhibitors, leveraging the ketone functionality for interactions within active sites.

-

Anticancer Research: The phenoxyacetophenone core can be a precursor for the synthesis of more complex heterocyclic systems, such as chalcones and flavonoids, which are known to possess anticancer activities.[3]

-

Herbicidal and Agricultural Applications: Certain substituted diaryl ethers have been developed as herbicides.

The bromine atom on the phenoxy ring provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, 4'-(3-Bromophenoxy)acetophenone should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for structurally related compounds such as 4'-bromoacetophenone[4][5][6][7][8] and 3-bromophenol.

Conclusion

4'-(3-Bromophenoxy)acetophenone is a molecule with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications based on established chemical principles and data from analogous structures. The synthetic route and predicted spectral data herein serve as a valuable resource for researchers aiming to synthesize and utilize this compound in their scientific endeavors.

References

-

ChemBK. (2024, April 9). 4'-Bromo-3'-methylacetophenone. Retrieved from [Link]

-

Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-Bromoacetophenone. PubChem. Retrieved from [Link]

-

Ley, S. V., Leach, A. G., & Storer, R. I. (2002). Phenols used in the substitution reaction to α -phenoxyaceto- phenones using TBD-P. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

-

Jana, R., & Tunge, J. A. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 74(13), 4596–4603. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Muñiz-Alonso, B., et al. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 48(3), 204-206. [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

-

Kumar, A., et al. (2021). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Organic Chemistry, 25(14), 1676-1701. [Link]

-

Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Retrieved from [Link]

-

Kuil, M., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1038–1046. [Link]

-

Kalyani, D., & Gutierrez, D. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Medicinal Chemistry Letters, 13(6), 875–881. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-Bromo-4'-morpholinoacetophenone. PubChem. Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. odinity.com [odinity.com]

- 4. 4'-Bromoacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Guide to the Solubility of 4'-(3-Bromophenoxy)acetophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-(3-Bromophenoxy)acetophenone, a compound of interest in pharmaceutical and materials science research. In the absence of extensive empirical solubility data for this specific molecule, this paper establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry. We will dissect the molecule's structural attributes to forecast its behavior in various organic solvent systems. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the systematic determination of its solubility, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical approach to characterizing the solubility of novel aromatic compounds.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical process development, formulation science, and drug delivery.[1][2] For a molecule like 4'-(3-Bromophenoxy)acetophenone, understanding its solubility profile is paramount for designing efficient crystallization and purification processes, as well as for developing viable formulation strategies.[2] Poor solubility can present significant challenges, impacting bioavailability and manufacturability. This guide will therefore equip the researcher with both the theoretical understanding and the practical tools to approach the solubility of this specific compound.

Molecular Structure of 4'-(3-Bromophenoxy)acetophenone

Caption: Key functional groups of 4'-(3-Bromophenoxy)acetophenone influencing solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The solubility of 4'-(3-Bromophenoxy)acetophenone will be governed by a balance of interactions stemming from its distinct structural motifs:

-

Aromatic Rings: The two phenyl rings are nonpolar and will primarily engage in van der Waals interactions (specifically, London dispersion forces). These large, hydrophobic regions suggest a favorable interaction with nonpolar solvents.[6][7]

-

Ketone Group: The carbonyl (C=O) group is polar and can act as a hydrogen bond acceptor. This feature will contribute to its solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Ether Linkage: The ether oxygen also introduces polarity and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

-

Bromo Substituent: The bromine atom is electronegative, contributing to the molecule's overall polarity. However, its large size also enhances its polarizability and van der Waals interactions.

Given this combination of a large nonpolar scaffold with polar functional groups, 4'-(3-Bromophenoxy)acetophenone is expected to exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents.[6]

Predicted Solubility Profile

Based on the structural analysis, we can forecast the solubility of 4'-(3-Bromophenoxy)acetophenone across different solvent classes:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Toluene, Hexane, Benzene | High | The dominant nonpolar aromatic structure will have strong van der Waals interactions with these solvents.[6] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of the ketone and ether groups will allow for favorable dipole-dipole interactions with these solvents. Chloroform, in particular, is often an excellent solvent for such compounds. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | While the ketone and ether can accept hydrogen bonds, the large hydrophobic portion of the molecule will disrupt the strong hydrogen-bonding network of the alcohol solvents, limiting solubility.[7] |

| Highly Polar | Water | Very Low/Insoluble | The large, nonpolar surface area of the molecule makes it highly hydrophobic, preventing significant interaction with the strong hydrogen-bonding network of water.[8][9] |

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for determining the solubility of 4'-(3-Bromophenoxy)acetophenone. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

4'-(3-Bromophenoxy)acetophenone (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stir plate and stir bars or a shaker incubator

-

Temperature-controlled bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of 4'-(3-Bromophenoxy)acetophenone in a highly soluble solvent (e.g., acetonitrile or a mixture used for HPLC mobile phase). From this stock, create a series of calibration standards to establish a linear response curve on the HPLC.

-

Sample Preparation:

-

Add an excess amount of solid 4'-(3-Bromophenoxy)acetophenone to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium.

-

Add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stir plate within an incubator set to the desired temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Immediately dilute the filtered sample with a known volume or mass of a suitable solvent (e.g., the HPLC mobile phase) to prevent precipitation and to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of 4'-(3-Bromophenoxy)acetophenone.

-

-

Calculation:

-

Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Best Practices

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical for obtaining reliable data.

-

Purity of Compound: The presence of impurities can affect the measured solubility. Ensure the 4'-(3-Bromophenoxy)acetophenone used is of high purity.

-

Solvent Purity: Use high-purity, anhydrous solvents where appropriate, as small amounts of water can significantly alter the solubility in organic solvents.

-

Equilibrium Confirmation: It is a common pitfall to underestimate the time required to reach equilibrium. It is best practice to confirm that equilibrium has been reached by sampling at multiple time points.

Conclusion

While specific quantitative solubility data for 4'-(3-Bromophenoxy)acetophenone is not widely published, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles. The molecule's structure, a blend of polar functional groups on a large nonpolar framework, suggests a favorable solubility profile in nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents and practical insolubility in water. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for generating such information, which is indispensable for advancing research and development involving this compound.

References

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Avdeef, A. (2012). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Hosseini, M., & Ghiasi, R. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Hughes, L. D., et al. (2020).

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.

- Solubility of Things. (n.d.). 4'-Bromoacetophenone.

- ChemicalBook. (2026). 4'-Bromoacetophenone.

- ChemBK. (2024). 4'-Bromo-3'-methylacetophenone.

- Dickhut, R. M. (1988).

- Maricopa Open Digital Press. (n.d.).

- Ghassemi, F., et al. (2017). Solubility investigation of ketone and phenol essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy.

- Biosynth. (n.d.). 4'-Bromo-3'-methylacetophenone, 98%.

- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- Spencer, J. N., & Gordon, J. E. (1983). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Chapter 13 notes. (n.d.).

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (n.d.). 4-Bromophenol.

- Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities.

- Quora. (2020). How do intermolecular forces influence solubility?.

- ChemBK. (n.d.). 4'-Bromoacetophenone.

- PubChem. (n.d.). 3'-Bromo-4'-morpholinoacetophenone.

- PubChem. (n.d.). 3'-Bromoacetophenone.

- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)acetophenone 97.

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. web.colby.edu [web.colby.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 9. chembk.com [chembk.com]

synthesis of 4'-(3-Bromophenoxy)acetophenone from 3-bromophenol

An In-Depth Technical Guide to the Synthesis of 4'-(3-Bromophenoxy)acetophenone

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4'-(3-Bromophenoxy)acetophenone, a valuable diaryl ether intermediate in pharmaceutical and materials science research. The primary focus is on a robust and optimized Williamson-type ether synthesis, leveraging a nucleophilic aromatic substitution (SNAr) pathway. We delve into the mechanistic rationale behind the selection of reagents and conditions, offering a detailed, step-by-step experimental protocol from reaction setup to product purification and characterization. Furthermore, this guide addresses common challenges, provides troubleshooting strategies, and briefly discusses the Ullmann condensation as a viable alternative route. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful and reproducible synthesis.

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether moiety is a privileged structural motif found in a vast array of biologically active natural products and synthetic molecules, including the antibiotic vancomycin and numerous herbicides.[1] This C-O-C linkage imparts a unique combination of conformational flexibility and chemical stability, making it a critical component in the design of novel therapeutics and functional materials. 4'-(3-Bromophenoxy)acetophenone serves as a key building block, incorporating the diaryl ether core with two distinct and synthetically versatile functional handles: a bromine atom, ideal for subsequent cross-coupling reactions, and a ketone, which can be readily manipulated for further molecular elaboration.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the synthesis, empowering the scientist to not only replicate the procedure but also to adapt and troubleshoot it effectively.

Synthetic Strategy & Mechanistic Rationale

The formation of a diaryl ether bond from a phenol and an aryl halide can be approached via several established methods. The two most prominent are the Williamson ether synthesis (proceeding through an SNAr mechanism in this case) and the copper-catalyzed Ullmann condensation.[2]

Primary Approach: Nucleophilic Aromatic Substitution (SNAr)

The Williamson ether synthesis is a classic and highly effective method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5] For the synthesis of diaryl ethers where the electrophile is an aryl halide, the reaction proceeds via a related but distinct Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is feasible only when the aromatic ring of the aryl halide is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halide).

In our target synthesis, this condition is met perfectly:

-

Nucleophile: 3-bromophenoxide, formed by the deprotonation of 3-bromophenol with a suitable base.

-

Electrophile: 4-Chloroacetophenone (or 4-fluoroacetophenone). The acetyl group (-COCH₃) is a powerful EWG situated para to the chlorine atom. This EWG stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy and facilitating the substitution.

The choice of an aryl halide that is not activated by an EWG would render the SNAr reaction infeasible, necessitating an alternative approach like the Ullmann condensation.[6][7]

Key Reaction Parameters

-

The Base: The first step is the quantitative deprotonation of 3-bromophenol (pKa ≈ 9.0) to form the nucleophilic phenoxide. While strong bases like sodium hydride (NaH) can be used, they require strictly anhydrous conditions.[6] A more practical and forgiving choice for phenols is a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the "cesium effect," which results in a more 'naked' and highly reactive phenoxide anion.

-

The Solvent: The ideal solvent must be polar to dissolve the ionic phenoxide salt but aprotic to avoid solvating and deactivating the nucleophile through hydrogen bonding.[8] Protic solvents would severely slow the reaction rate.[3] Therefore, polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO), or Acetonitrile are the solvents of choice, as they effectively solvate the cation (K⁺ or Cs⁺) while leaving the phenoxide anion highly reactive.[3][8]

-

Temperature: The reaction typically requires heating to overcome the activation energy associated with disrupting the aromaticity of the electrophile. Temperatures in the range of 80 to 150 °C are common for these types of syntheses.[3]

Potential Side Reactions

While the SNAr pathway is generally high-yielding, awareness of potential side reactions is crucial. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[3][8] While O-alkylation is strongly favored in polar aprotic solvents, trace amounts of C-alkylation products are possible, particularly under different solvent conditions.[6][8]

Detailed Experimental Protocol

This protocol describes the synthesis of 4'-(3-Bromophenoxy)acetophenone on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | CAS No. | Safety Notes |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 1.73 g | 10.0 | 591-20-8 | Toxic, Corrosive, Irritant |

| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.55 g | 10.0 | 99-91-2 | Irritant |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 584-08-7 | Irritant, Anhydrous |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 25 mL | - | 68-12-2 | Reproductive Toxin |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | 141-78-6 | Flammable, Irritant |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | 7732-18-5 | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | 7487-88-9 | - |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4'-(3-Bromophenoxy)acetophenone.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.73 g, 10.0 mmol), 4-chloroacetophenone (1.55 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add N,N-Dimethylformamide (25 mL) to the flask.

-

Reaction: Begin vigorous stirring and heat the reaction mixture to 120 °C using a heating mantle and temperature controller. Maintain this temperature and allow the reaction to proceed for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials indicates reaction completion.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing approximately 150 mL of ice-cold deionized water. A precipitate may form. Stir for 15-20 minutes.

-

Workup - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in the removal of water.

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a light brown or off-white solid.

Purification and Characterization

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Typical yields after purification are in the range of 75-90%.

-

Characterization (Expected Data):

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.95 (d, 2H), 7.45 (t, 1H), 7.25 (m, 2H), 7.05 (m, 3H), 2.60 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 196.8, 157.0, 155.5, 132.5, 131.0, 130.5, 124.0, 123.0, 120.0, 118.5, 26.5.

-

IR (ATR, cm⁻¹): ≈ 3080 (Ar C-H), 1680 (C=O, ketone), 1580, 1480 (Ar C=C), 1240 (Ar-O-Ar, ether).

-

Mass Spec (EI): m/z ≈ 290/292 [M]⁺, corresponding to the bromine isotopes.

-

Troubleshooting & Optimization

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Incomplete deprotonation of phenol. 2. Wet reagents or solvent. 3. Insufficient temperature. | 1. Use a stronger base (e.g., Cs₂CO₃) or increase the equivalents of K₂CO₃. 2. Ensure K₂CO₃ is freshly dried and use anhydrous grade DMF. 3. Increase reaction temperature to 140-150 °C. |

| Dark, Tarry Crude Product | 1. Reaction temperature too high. 2. Extended reaction time leading to decomposition. | 1. Reduce temperature to 100-110 °C and monitor closely. 2. Stop the reaction as soon as TLC indicates consumption of starting material. |

| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of side products. | 1. Consider column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) for cleaner separation. 2. Ensure stoichiometry is accurate. |

Alternative Route: The Ullmann Condensation

Should the SNAr approach prove inefficient, particularly with different or less-activated substrates, the Ullmann condensation offers a powerful alternative.[9] This copper-catalyzed reaction directly couples a phenol with an aryl halide. Modern protocols have made this reaction much milder than its historical counterpart.[1][10]

A typical modern Ullmann procedure would involve:

-

Reactants: 3-bromophenol and 4-chloroacetophenone.

-

Catalyst: A copper(I) source, such as CuI or Cu₂O (5-10 mol%).[1]

-

Ligand: An inexpensive chelating ligand like N,N-dimethylglycine or 1,10-phenanthroline to stabilize the copper catalyst and facilitate the reaction.

-

Base: A strong base like Cs₂CO₃ or K₃PO₄.

-

Solvent: A high-boiling polar solvent like DMF, DMSO, or Toluene.[11]

-

Temperature: Typically 90-140 °C.[11]

While often requiring more optimization of the catalyst system, the Ullmann reaction is a highly reliable method for constructing challenging diaryl ether bonds.[12][13]

Conclusion

The synthesis of 4'-(3-Bromophenoxy)acetophenone is most effectively and reliably achieved via a Williamson-type ether synthesis, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The key to success lies in the judicious selection of an activated aryl halide (4-chloroacetophenone), a suitable base (K₂CO₃ or Cs₂CO₃) for phenoxide generation, and a polar aprotic solvent (DMF) to maximize nucleophilic reactivity. The detailed protocol and troubleshooting guide presented herein provide a robust framework for the successful, high-yield production of this important chemical intermediate, while the discussion of the Ullmann condensation offers a valuable alternative strategy for related synthetic challenges.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Gujjar, P. et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(22), 4057–4060. [Link]

-

Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]

-

Various Authors. Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Collection of related articles. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824. [Link]

-

Bakale, R. P. (2020). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylating Methods. IntechOpen. [Link]

-

Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

-

Tundel, R. E., & Anderson, K. W. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

-

Kar, P. et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 27(15), 4991. [Link]

-

JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

-

Muciño-Márquez, S. et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). [Link]

-

Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

-

University of Calgary. Ch24: ArOH to ArOR. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synarchive.com [synarchive.com]

- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4'-Hydroxyacetophenone

Foreword: Beyond the Blueprint

In the landscape of pharmaceutical and fine chemical synthesis, 4'-hydroxyacetophenone stands as a cornerstone intermediate.[1] Its value lies not just in its bifunctionality—a nucleophilic phenol and an electrophilic ketone—but in the nuanced interplay of these groups during aromatic modification. This guide eschews a conventional, linear format. Instead, it is structured to mirror the thought process of a research scientist: beginning with a deep mechanistic understanding, leveraging that knowledge to predict and control reactivity, and finally, translating theory into robust, reproducible protocols. We will explore the causality behind the observed regioselectivity and provide validated methodologies for key transformations, empowering researchers to approach the synthesis of 4'-hydroxyacetophenone derivatives with both confidence and creativity.

The Electronic Tug-of-War: Understanding Reactivity and Regioselectivity

The reactivity of the benzene ring in 4'-hydroxyacetophenone is governed by a classic electronic conflict between its two substituents: the hydroxyl (-OH) group at C4 and the acetyl (-COCH₃) group at C1.

-

The Activating Director: The Hydroxyl Group (-OH) : The -OH group is a powerful activating group.[2][3] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +M or +R effect). This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][5] This electron density is not distributed uniformly; it is concentrated at the positions ortho and para to the hydroxyl group.[3][6] Since the para position is already occupied by the acetyl group, the directing influence of the -OH group is focused on the C3 and C5 positions (both ortho to the hydroxyl).

-

The Deactivating Director: The Acetyl Group (-COCH₃) : Conversely, the acetyl group is a deactivating group.[7] The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom. This group withdraws electron density from the ring through both inductive (-I) and resonance (-M or -R) effects, making the ring less nucleophilic and slower to react in electrophilic aromatic substitution (EAS).[4][8] Electron-withdrawing groups of this type direct incoming electrophiles to the meta position (C3 and C5).[4][7]

The Verdict: In 4'-hydroxyacetophenone, these two directing effects are not in conflict but are cooperative or reinforcing . The strongly activating, ortho,para-directing -OH group directs incoming electrophiles to positions 3 and 5. The deactivating, meta-directing -COCH₃ group also directs incoming electrophiles to positions 3 and 5. Therefore, electrophilic substitution occurs predictably and almost exclusively at the positions ortho to the hydroxyl group.[9][10]

The dominant influence is the hydroxyl group. Its powerful electron-donating resonance effect far outweighs the deactivating effect of the acetyl group, rendering the ring as a whole "activated" for EAS compared to benzene itself.[5] The mechanistic basis for this regioselectivity lies in the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.

Mechanistic Rationale for Ortho-Substitution

The rate-determining step of EAS is the attack of the aromatic ring on the electrophile, which disrupts aromaticity and forms a resonance-stabilized carbocation.[11][12] When attack occurs at the C3 position (ortho to the -OH group), a particularly stable resonance contributor can be drawn where the positive charge is delocalized onto the oxygen atom of the hydroxyl group. This fulfills the octet rule for all atoms and provides substantial stabilization, lowering the activation energy for this pathway. Attack at the C2 position (meta to the -OH) does not allow for this type of stabilization.

Figure 1: General mechanism for electrophilic substitution on 4'-hydroxyacetophenone.

Key Transformations and Validated Protocols

The following sections detail common, high-yield electrophilic aromatic substitution reactions performed on 4'-hydroxyacetophenone, complete with field-tested protocols.

Aromatic Halogenation: Bromination

Bromination of 4'-hydroxyacetophenone is a facile reaction due to the highly activated nature of the ring. The choice of brominating agent and solvent is critical for achieving high selectivity and yield. N-Bromosuccinimide (NBS) is often preferred as it provides a low, steady concentration of bromine, minimizing side reactions.

Data Presentation: Solvent Effects on Nuclear Bromination with NBS

| Entry | Solvent | Time | Product | Yield (%) | Reference |

| 1 | Acetonitrile (CH₃CN) | 14 min | 3-Bromo-4-hydroxyacetophenone | 94 | [13] |

| 2 | Methanol (MeOH) | 12 min | 3-Bromo-4-hydroxyacetophenone | 86 | [13] |

| 3 | Ethanol (EtOH) | 60 min | 3-Bromo-4-hydroxyacetophenone | 61 | [13] |

| 4 | Tetrahydrofuran (THF) | - | 3-Bromo-4-hydroxyacetophenone | 48 | [13] |

| 5 | Dichloromethane (CH₂Cl₂) | - | 3-Bromo-4-hydroxyacetophenone | 40 | [13] |

| 6 | Water (H₂O) | 24 hrs | 3-Bromo-4-hydroxyacetophenone | 22 | [13] |

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxyacetophenone via NBS [13]

-

Rationale: This protocol utilizes NBS in acetonitrile, which the data shows to be the most efficient system, providing the highest yield in the shortest time. The workup is straightforward, involving filtration and solvent removal.

-

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-hydroxyacetophenone (10 mmol, 1.36 g) and acetonitrile (30 mL).

-

Stir the mixture at room temperature until all the solid has dissolved.

-

-

Step 2: Reagent Addition

-

Add N-bromosuccinimide (NBS) (10.5 mmol, 1.87 g) to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

-

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 15-20 minutes, indicated by the disappearance of the starting material spot.

-

-

Step 4: Workup

-

Upon completion, filter the reaction mixture to remove the by-product, succinimide.

-

Wash the solid residue with a small amount of cold acetonitrile (2 x 5 mL).

-

Combine the filtrate and washings.

-

-

Step 5: Purification

-

Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purify the crude 3-bromo-4-hydroxyacetophenone by recrystallization from an appropriate solvent system, such as ethanol/water, to obtain a pure crystalline solid.

-

Aromatic Nitration

Direct nitration with a standard nitric acid/sulfuric acid mixture can be too harsh for a phenol-containing compound, leading to oxidation and side products. A milder, more controlled approach is often necessary.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitroacetophenone [14]

-

Rationale: This patented method employs ammonium nitrate as the nitrating agent with a copper salt catalyst in an acetic acid solution. This system avoids the use of strong mineral acids, offering milder reaction conditions suitable for industrial-scale production.

-

Step 1: Reaction Setup

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, charge p-hydroxyacetophenone (1 mole), acetic acid, and a catalytic amount of copper(II) hydroxide or copper(II) acetate.

-

-

Step 2: Reagent Addition

-

Add ammonium nitrate (as the nitrating agent) to the mixture.

-

-

Step 3: Reaction

-

Heat the reaction mixture to a temperature between 60-120°C. The optimal temperature may need to be determined empirically for the specific scale.

-

Maintain the temperature and stir until the reaction is complete, as monitored by TLC or HPLC.

-

-

Step 4: Workup and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture by removing the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x volumes).

-

Combine the organic extracts and concentrate the solvent to obtain crude 4-hydroxy-3-nitroacetophenone.

-

-

Step 5: Catalyst Recovery

-

Adjust the pH of the remaining aqueous layer to 7-8 with a sodium hydroxide solution.

-

The copper hydroxide catalyst will precipitate. Filter, dry, and store the catalyst for reuse.

-

Mannich Reaction